molecular formula C10H9NO3 B104043 2-(7-hydroxy-1H-indol-3-yl)acetic Acid CAS No. 173447-79-5

2-(7-hydroxy-1H-indol-3-yl)acetic Acid

Cat. No.: B104043
CAS No.: 173447-79-5
M. Wt: 191.18 g/mol
InChI Key: PYSRGWAMLYAJNO-UHFFFAOYSA-N
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Description

2-(7-hydroxy-1H-indol-3-yl)acetic Acid is a hydroxy-substituted indole acetic acid derivative of significant interest in biochemical research. Its core structure is closely related to Indole-3-acetic acid (IAA), a well-characterized compound in scientific literature. Research into IAA has shown that it is a key metabolite in the essential tryptophan metabolism pathway in humans . This pathway is a major focus of study for its broad implications in physiology and disease. Furthermore, indole acetic acid derivatives have been identified as interacting with several protein targets, including Group IIE secretory phospholipase A2 and Kynurenine--oxoglutarate transaminase 1 , which are involved in inflammatory responses and metabolic processes, respectively . Structurally similar tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives have been investigated in patented research for their potential use in the treatment of autoimmune and inflammatory disorders , such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease . This makes this compound a valuable compound for researchers exploring the complex roles of tryptophan metabolites in immune regulation and inflammatory signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-hydroxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSRGWAMLYAJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Metabolic Dynamics of 2 7 Hydroxy 1h Indol 3 Yl Acetic Acid

Putative Biosynthetic Origins of 7-Hydroxylated Indoles

The direct biosynthetic pathway leading to 2-(7-hydroxy-1H-indol-3-yl)acetic acid is understood to originate from its precursor, indole-3-acetic acid (IAA). Plants can synthesize IAA through several independent pathways, some of which start from tryptophan, while others are tryptophan-independent. wikipedia.orgmdpi.com The formation of the 7-hydroxy derivative is a subsequent modification of the primary IAA molecule. This hydroxylation event is a common metabolic step for aromatic compounds in various organisms. While the specific enzymes that catalyze the 7-hydroxylation of IAA are not fully characterized in all species, the existence of bacterial oxygenases that readily convert indole (B1671886) to oxidized compounds like 7-hydroxyindole (B18039) suggests a plausible enzymatic basis for this transformation. nih.gov The synthesis of 7-hydroxyindoles is also a subject of interest in synthetic chemistry, where they serve as key building blocks for various bioactive molecules. researchgate.netacs.org

Enzymatic Systems Involved in Hydroxylation of Indole-3-acetic Acid Precursors

The introduction of a hydroxyl group onto the indole ring at the 7th position is a critical enzymatic step. This reaction is generally catalyzed by hydroxylase enzymes, often belonging to the cytochrome P450 superfamily of monooxygenases. These enzymes are known to be involved in a wide range of metabolic pathways, including the synthesis of bile acids where they catalyze 7-hydroxylation reactions. nih.gov For instance, cholesterol 7 alpha-hydroxylase and oxysterol 7 alpha-hydroxylase are two cytochrome P450 enzymes that add a 7-hydroxyl group to their respective substrates. nih.gov It is proposed that analogous enzymes are responsible for the 7-hydroxylation of IAA. The aerobic oxidation of IAA can also be catalyzed by peroxidases, although this process can be inhibited by various phenolic compounds. yorku.ca

Catabolic Routes and Metabolite Identification of this compound

The catabolism of auxins is a crucial process for regulating their concentration and activity. Research, particularly in Zea mays (maize) seedlings, has elucidated a principal catabolic pathway for IAA that involves the formation of hydroxylated oxindole (B195798) derivatives. nih.govnih.govoup.com

Once formed, this compound can be further metabolized. A key catabolic route involves the oxidation of the indole ring to an oxindole structure. In maize seedlings, a significant pathway for IAA degradation proceeds through its oxidation to 2-oxindole-3-acetic acid (OxIAA), which is then hydroxylated to form 7-hydroxy-2-oxindole-3-acetic acid. nih.govnih.gov This compound, 7-hydroxy-2-oxindole-3-acetic acid, has been identified as a key catabolite and a biosynthetic intermediate in this pathway. nih.gov The conversion demonstrates that hydroxylation can occur after the initial oxidation of IAA to an oxindole.

Table 1: Key Steps in the Catabolic Pathway of Indole-3-acetic Acid in Zea mays

Precursor Metabolite Description
Indole-3-acetic acid 2-oxindole-3-acetic acid Oxidation of the indole ring at the C2 position.
2-oxindole-3-acetic acid 7-hydroxy-2-oxindole-3-acetic acid Hydroxylation of the oxindole ring at the C7 position. nih.gov

To further modify its activity and solubility, 7-hydroxy-2-oxindole-3-acetic acid undergoes conjugation reactions, most notably glucosylation. nih.govebi.ac.uk In Zea mays seedlings, the principal catabolic pathway concludes with the conversion of 7-hydroxy-2-oxindole-3-acetic acid to its 7'-O-beta-D-glucopyranoside. nih.govnih.govoup.comresearchgate.net This glucoside was identified as the major product when radiolabeled 2-oxindole-3-acetic acid was supplied to the seedlings and was also found as an endogenous compound. nih.govresearchgate.net

Enzymatically, this step is catalyzed by glucosyltransferases. In Arabidopsis, the enzyme UGT74D1 has been shown to catalyze the glucosylation of 2-oxindole-3-acetic acid, converting it to OxIAA-glucoside. nih.gov This indicates that specific UDP-glycosyltransferase (UGT) enzymes are responsible for this committed step in the auxin metabolic pathway. nih.gov While UGT74D1 acts on the non-hydroxylated OxIAA, it highlights the specific enzymatic machinery plants employ for auxin conjugation. Besides glucosylation, auxins can also be conjugated to amino acids and peptides, representing another layer of metabolic control. nih.gov

Table 2: Identified Conjugates in Auxin Metabolism

Parent Compound Conjugate Conjugating Moiety Organism/System
7-hydroxy-2-oxindole-3-acetic acid 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside Glucose Zea mays nih.govebi.ac.uk
2-oxindole-3-acetic acid OxIAA-glucoside (OxIAA-Glc) Glucose Arabidopsis nih.gov

Regulation of Biosynthesis and Metabolism in Biological Systems

The biosynthesis and catabolism of auxins, including the formation and degradation of this compound and its metabolites, are tightly regulated to maintain hormonal homeostasis. The spatiotemporal concentration of IAA is critical for controlling various aspects of plant growth and development. nih.gov The metabolic inactivation of IAA through pathways like oxidation to OxIAA and subsequent glucosylation is a key mechanism for controlling endogenous auxin levels. nih.gov

The expression of genes encoding metabolic enzymes, such as the glucosyltransferase UGT74D1 in Arabidopsis, is part of this regulatory network. The induction of such genes can lead to a rapid decrease in the active form of the hormone by converting it into inactive conjugates. nih.gov Furthermore, the activity of oxidative enzymes like peroxidases can be modulated by endogenous inhibitors, such as phenolic compounds, which can alter the rate of IAA degradation. yorku.ca This intricate network of synthesis, transport, and inactivation ensures that auxin concentrations are precisely controlled at the cellular and organismal levels to orchestrate proper development.

Investigation of Molecular Mechanisms and Biological Roles for 2 7 Hydroxy 1h Indol 3 Yl Acetic Acid

Ligand-Target Interactions and Receptor Binding Characterization

Detailed characterization of the ligand-target interactions and specific receptor binding profile for 2-(7-hydroxy-1H-indol-3-yl)acetic acid is an area of developing research. While its structural similarity to Indole-3-acetic acid (IAA) suggests potential interaction with auxin-binding proteins and receptors in plants, specific binding affinities and target profiles are not widely documented. In other biological systems, the broader class of indole (B1671886) derivatives has been investigated for interactions with various receptors. For instance, studies on different indole scaffolds have explored their potential as antagonists for receptors like CRTh2 or as agonists for the aryl hydrocarbon receptor (AHR) nih.govnih.gov. However, direct experimental data quantifying the binding of this compound to these or other specific mammalian or microbial protein targets remains limited in the current scientific literature.

Cellular and Subcellular Localization Studies of this compound

Specific studies detailing the precise cellular and subcellular localization of exogenously applied or endogenously produced this compound are not extensively available. In plants, this compound is recognized as a catabolite of Indole-3-acetic acid (IAA). Research in Zea mays (maize) has identified 7-hydroxy-2-indolinone-3-acetic acid, a closely related oxidized form, as a key intermediate in the catabolic pathway of IAA, which is further converted into a glucoside conjugate nasa.govnih.gov. This metabolite has been found in germinating kernels and roots, suggesting its presence and potential activity within these tissues nih.gov. The processes governing its transport across cellular and organellar membranes are presumed to share mechanisms with other auxins, but specific transporters have not been characterized.

Modulation of Signal Transduction Pathways by this compound

The direct impact of this compound on specific signal transduction pathways is not yet fully elucidated. However, the parent compound, IAA, is known to modulate various signaling cascades in both plant and animal cells. For example, IAA has been shown to attenuate inflammatory responses in mammalian macrophages by affecting the nuclear factor kappa B (NF-κB) pathway and inducing Heme Oxygenase-1 (HO-1) mdpi.comnih.gov. Furthermore, indole and its derivatives can act as signaling molecules in bacteria, influencing quorum sensing systems and the expression of virulence genes nih.govnih.gov. While it is plausible that the 7-hydroxy derivative could exhibit similar or unique modulatory activities, dedicated research is required to confirm its specific effects on these and other signaling pathways.

Exploration of Biological Activities and Academic Research Applications

As a derivative of IAA, this compound is primarily studied in the context of plant biology. IAA is a critical hormone that regulates nearly all aspects of plant growth and development, including cell division and enlargement, tissue differentiation, and root initiation nih.govnih.gov. In maize seedlings, the related compound 7-hydroxyoxindole-3-acetic acid-glucoside is considered a natural metabolite in the principal catabolic pathway of IAA nasa.gov. The conversion of active IAA into hydroxylated and conjugated forms is a key mechanism for regulating auxin homeostasis. While high concentrations of exogenous IAA can inhibit root growth, certain bacteria capable of catabolizing IAA can mitigate this effect and even promote root development nih.gov. The precise auxin-like or anti-auxin activity of this compound itself, relative to IAA, has not been extensively quantified in comparative studies.

Indole derivatives have been a focus of antimicrobial research. Notably, the related compound 7-hydroxyindole (B18039) has demonstrated potent antimicrobial and antibiofilm activities against the clinically significant pathogen Acinetobacter baumannii, including extensively drug-resistant (XDRAB) strains. nih.gov Studies have shown that 7-hydroxyindole can inhibit the formation of biofilms and also eradicate mature, established biofilms nih.gov.

Mechanistically, 7-hydroxyindole was found to reduce the expression of genes involved in quorum sensing and biofilm formation, such as abaI and abaR, in A. baumannii. nih.gov It has also been identified as a potent inhibitor of biofilm formation in enterohemorrhagic Escherichia coli (EHEC), where its mechanism appears to involve cysteine metabolism and a reduction in cell motility nih.gov. This suggests that hydroxylation at the 7-position of the indole ring can confer significant antimicrobial and signaling activities.

CompoundOrganismObserved EffectMechanistic Insight
7-HydroxyindoleAcinetobacter baumannii (XDRAB)Inhibits biofilm formation, eradicates mature biofilms. nih.govReduces expression of quorum sensing genes abaI and abaR. nih.gov
7-HydroxyindoleEscherichia coli (EHEC)Decreases biofilm formation by 27-fold. nih.govInhibits through cysteine metabolism, reduces cell motility. nih.gov
7-HydroxyindolePseudomonas aeruginosaStimulates biofilm formation. nih.govActs as an interspecies bacterial signal. nih.gov

The antioxidant and anti-inflammatory potential of indole compounds is an active area of investigation. Hydroxyindoles, as a class, are recognized for their ability to inhibit ferroptosis, a form of regulated cell death driven by lipid peroxidation, likely through their intrinsic radical-trapping antioxidant activity. nih.gov A study comparing various hydroxyindole analogs identified 3-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole as effective inhibitors of ferroptosis, highlighting their therapeutic potential for conditions involving neuronal loss nih.gov.

While direct studies on the anti-inflammatory properties of this compound are limited, research on the parent compound IAA has shown it can significantly ameliorate the expression of pro-inflammatory cytokines and reduce the generation of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. mdpi.comnih.gov In vitro studies have also suggested that IAA can act as a potent antioxidant, although it can also produce ROS when metabolized by peroxidases nih.gov. The presence of a hydroxyl group on the indole ring, as in the 7-hydroxy derivative, is generally expected to contribute to antioxidant capacity, but further comparative studies are needed to quantify this effect specifically for this compound.

An article focusing on the neurobiological investigations and potential modulatory effects of this compound cannot be generated at this time. Extensive searches for this specific chemical compound did not yield relevant information regarding its neurobiological activity or modulatory effects within the scientific literature.

The primary metabolite of serotonin (B10506), 5-hydroxyindoleacetic acid (5-HIAA), is a structurally similar compound, and information on its neurobiological relevance is available. nih.gov However, due to the strict focus on this compound as specified in the instructions, a detailed article on its distinct molecular mechanisms and biological roles cannot be accurately produced. Further research is required to elucidate the specific neurobiological profile of this compound.

Emerging Research Frontiers and Future Perspectives for 2 7 Hydroxy 1h Indol 3 Yl Acetic Acid

Development of Chemical Probes and Biosensors

A significant challenge in elucidating the precise biological functions of 2-(7-hydroxy-1H-indol-3-yl)acetic acid is the lack of tools for its real-time detection and quantification in complex biological systems. The development of selective chemical probes and biosensors is a critical research frontier to address this gap. While specific sensors for this compound are still in early development, progress with related indole (B1671886) metabolites provides a clear roadmap for future research. nih.govbiorxiv.org

Researchers have successfully engineered E. coli-based biosensors for other indole derivatives, such as indole-3-aldehyde (I3A). nih.govbiorxiv.org These cell-based sensors utilize chimeric two-component systems that can detect the target molecule at micromolar concentrations. nih.gov A key aspect of this research is testing the selectivity of such sensors against a panel of other indole derivatives. For instance, one I3A biosensor was tested against compounds including 7-Hydroxyindole (B18039) (I7OH), the parent structure of this compound, to ensure specific detection. biorxiv.org

Another promising approach is the creation of electrochemical sensors using molecularly imprinted polymers (MIPs). researchgate.netresearchgate.net This technique has been effectively used to develop highly sensitive and selective sensors for 5-hydroxyindole-3-acetic acid (5-HIAA), a key biomarker in human biological fluids. researchgate.netresearchgate.net The principle involves creating polymer cavities that are complementary in shape and functionality to the target molecule, allowing for precise detection. researchgate.net The application of these technologies to create specific sensors for this compound would enable researchers to track its production, localization, and flux within biological environments, providing invaluable insights into its mechanism of action.

Table 1: Comparison of Biosensor Technologies for Indole Compounds

Biosensor TechnologyTarget Analyte ExamplePrinciple of DetectionReported Detection RangePotential for this compound
Engineered Whole-Cell BiosensorIndole-3-aldehyde (I3A)Engineered E. coli with a chimeric two-component system that activates a reporter gene (e.g., mCherry) in the presence of the analyte. nih.govbiorxiv.org0.1-10 μM nih.govHigh. A similar system could be developed by identifying or engineering a receptor protein that specifically binds to the 7-hydroxyindole moiety.
Electrochemical MIP Sensor5-hydroxyindole-3-acetic acid (5-HIAA)A glassy carbon electrode is modified with a molecularly imprinted polypyrrole. The polymer has specific cavities for the target, and binding is detected via voltammetry. researchgate.netresearchgate.net5 x 10⁻¹¹ to 5 x 10⁻⁵ mol L⁻¹ researchgate.netHigh. A molecularly imprinted polymer could be synthesized using this compound as the template molecule for highly selective electrochemical detection.
Piezoelectric ImmunosensorIndole-3-acetic acid (IAA)Based on a competitive immunoassay where the target analyte competes with an immobilized antigen for antibodies on a quartz crystal microbalance. nih.gov0.5 ng/ml - 5 µg/ml nih.govModerate. This would require the development of specific antibodies against this compound, which can be a complex and costly process.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are becoming indispensable tools for accelerating the discovery and optimization of bioactive compounds. These in-silico approaches are poised to play a significant role in exploring the therapeutic potential of this compound and its analogs. By correlating chemical structure with biological activity, QSAR models can predict the potency of novel derivatives, guide synthetic efforts, and provide insights into the molecular properties that govern their function. semanticscholar.orgmdpi.com

Studies on the parent compound, 1H-indole-3-acetic acid (IAA), have utilized computational methods to analyze its geometry, aromaticity, and intermolecular interactions, providing a foundational understanding of its structural properties. researchgate.netunicamp.br For more complex indole derivatives, 2D- and 3D-QSAR models have been successfully developed to predict a range of biological activities, from antimicrobial effects to receptor binding affinities. semanticscholar.orgmdpi.com These models rely on calculating a variety of molecular descriptors—such as steric, electronic, and hydrophobic properties—to build a robust statistical relationship with the observed activity. nih.gov

For this compound, future QSAR studies could focus on:

Identifying Key Structural Features: Determining how the position of the hydroxyl group and modifications to the acetic acid side chain influence its activity.

Predicting Bioactivity: Screening virtual libraries of analogs to identify candidates with enhanced potency or selectivity for specific biological targets.

Understanding Mechanisms: Using molecular docking simulations in conjunction with QSAR to visualize how these compounds interact with target proteins, such as enzymes or receptors. semanticscholar.org

This computational-first approach can significantly reduce the time and resources required for drug discovery and development by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Table 2: Common Descriptors Used in QSAR Modeling of Indole Derivatives

Descriptor CategorySpecific Descriptor ExamplesInformation Provided
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesDescribes the electron distribution within the molecule, which is crucial for electrostatic interactions and reactivity. semanticscholar.org
Steric/Topological Molecular weight, Molar refractivity, Shape indices (e.g., Kappa indices)Relates to the size, shape, and branching of the molecule, which influences its ability to fit into a binding site. mdpi.com
Hydrophobic LogP (octanol-water partition coefficient)Measures the lipophilicity of the compound, affecting its solubility, membrane permeability, and hydrophobic interactions with targets. mdpi.com
Hydrogen Bonding Number of H-bond donors, Number of H-bond acceptorsQuantifies the potential for forming hydrogen bonds, which are critical for specific ligand-receptor recognition. nih.gov

Omics-Based Approaches for System-Level Understanding

To fully comprehend the biological impact of this compound, research must move from single-target investigations to a holistic, system-level perspective. Omics technologies—including proteomics, transcriptomics, and metabolomics—offer powerful, unbiased methods to map the global cellular responses to this compound. nih.gov By simultaneously measuring changes across thousands of genes, proteins, and metabolites, these approaches can uncover novel mechanisms of action, identify downstream signaling pathways, and reveal unexpected biological roles. elifesciences.org

Proteomics: This approach can identify which proteins physically interact with the compound or whose expression levels change upon exposure. nih.govforth.gr For example, proteomic analysis of bacteria exposed to indole-3-acetic acid has helped elucidate the metabolic pathways and specific enzymes involved in its degradation. frontiersin.orgnih.gov A similar strategy could reveal the metabolic fate and cellular targets of this compound.

Transcriptomics: By analyzing changes in mRNA expression, transcriptomics can provide a snapshot of the cellular processes that are activated or repressed by the compound. This can help identify the signaling pathways and transcription factors that mediate its effects.

Metabolomics: This technique profiles the complete set of small-molecule metabolites in a biological system. It can be used to identify the breakdown products of this compound and to understand its impact on broader metabolic networks within the cell or organism. nih.gov

Integrating data from these different omics layers provides a comprehensive and multi-faceted view of the compound's biological activity, moving beyond a simple ligand-target interaction to a dynamic network-level understanding. nih.gov

Table 3: Potential Applications of Omics Technologies for this compound Research

Sustainable Synthesis and Biocatalytic Production Methods

As interest in this compound and its derivatives grows, the development of efficient, cost-effective, and environmentally friendly production methods is paramount. Traditional chemical syntheses of indole compounds often rely on harsh reaction conditions, expensive starting materials, and metal catalysts, which can limit their sustainability. rug.nl Future research is increasingly focused on green chemistry principles and biocatalysis to create more sustainable synthetic routes.

Promising sustainable approaches include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to build complex molecules, improving atom economy and reducing waste. Innovative MCRs have been developed for indole synthesis that proceed under mild conditions using benign solvents like ethanol, avoiding the need for metal catalysts. rug.nl

Flow Chemistry: Continuous-flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch processing. It allows for precise control over reaction parameters and can enable the safe handling of energetic intermediates, leading to higher yields and purity. rsc.org

Biocatalysis: Harnessing the power of enzymes for chemical transformations offers a highly specific and sustainable alternative to conventional catalysis. A key discovery is the ability of certain bacterial oxygenases, such as toluene (B28343) o-monooxygenase from Burkholderia cepacia, to hydroxylate indole specifically at the 7-position to form 7-hydroxyindole. nih.gov This biocatalytically produced intermediate is a direct precursor for the synthesis of this compound, opening the door for a chemoenzymatic or fully biosynthetic production pathway.

These advanced methods represent a shift towards more sustainable and efficient manufacturing, which will be crucial for the future research and potential commercialization of this compound.

Role in Inter-species Chemical Communication

One of the most dynamic frontiers in chemical biology is the study of intercellular and inter-kingdom communication. Indole and its derivatives have emerged as a conserved class of signaling molecules that mediate complex interactions within and between microbial communities. oup.com this compound is likely an important player in this chemical dialogue.

Research has shown that the parent compound, indole, acts as an intercellular signal that controls diverse bacterial processes, including biofilm formation, drug resistance, and virulence. oup.comnih.gov Significantly, the hydroxylated derivative 7-hydroxyindole has been identified as a potent interspecies signal. nih.gov For example, 7-hydroxyindole inhibits the formation of biofilms in pathogenic E. coli (EHEC) while stimulating biofilm formation in Pseudomonas aeruginosa. nih.gov This demonstrates that the same molecule can elicit different, context-dependent responses in various species, highlighting its role in shaping the structure and function of mixed microbial communities.

Furthermore, indole-3-acetic acid (IAA) is recognized as a cross-kingdom signal, influencing interactions between bacteria, algae, and plants. nih.govnih.govsemanticscholar.org Bacteria use IAA to interact with plants as part of their colonization strategy, sometimes stimulating plant growth and at other times circumventing plant defenses. nih.govsemanticscholar.org Given this precedent, it is highly probable that this compound also functions as a signaling molecule in these complex ecological networks. Future research will focus on deciphering its specific roles in:

Microbial Ecology: How it influences competition and cooperation between different bacterial species in environments like the gut microbiome or soil.

Host-Microbe Interactions: Its potential role in communicating with host organisms, including plants and animals.

Biofilm Regulation: Its specific effects on biofilm development and virulence factor expression across a broader range of microorganisms. researchgate.net

Unraveling the role of this compound in chemical communication will provide fundamental insights into the language of microbial communities and their interactions with their environment.

Table 4: Observed Effects of Indole and 7-Hydroxyindole in Interspecies Communication

Signaling MoleculeAffected OrganismObserved EffectReference
IndoleEscherichia coliControls biofilm formation, drug resistance, and plasmid stability. oup.comnih.gov
IndolePseudomonas aeruginosaRepresses quorum sensing-regulated virulence factors (e.g., pyocyanin). asm.org
7-HydroxyindoleEscherichia coli O157:H7 (EHEC)Inhibits biofilm formation and reduces cell motility. nih.gov
7-HydroxyindolePseudomonas aeruginosa PAO1Stimulates biofilm formation; decreases production of pyocyanin, rhamnolipid, and other virulence factors. nih.govresearchgate.net
Indole-3-acetic acid (IAA)Algae-Bacteria consortiaActs as a cross-kingdom communication cue. nih.gov
Indole-3-acetic acid (IAA)Plant-associated bacteriaUsed to interact with plants, influencing colonization and plant defense. nih.govsemanticscholar.org

Table of Compound Names

Abbreviation / Trivial NameSystematic Name
IAA2-(1H-indol-3-yl)acetic Acid
I3AIndole-3-aldehyde
5-HIAA2-(5-hydroxy-1H-indol-3-yl)acetic Acid
I7OH7-Hydroxyindole

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve electrophilic substitution efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Yield Data :
MethodCatalystSolventTemperatureYield (%)
Friedel-CraftsZnCl₂DMF80°C65–70
AlkylationK₂CO₃DMSO60°C55–60

Reference : Structural analogs in and highlight similar protocols for indole derivatives.

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify functional groups via O-H stretch (3200–3500 cm⁻¹, broad), C=O (1700–1750 cm⁻¹), and indole N-H (≈3400 cm⁻¹) .
  • NMR :
    • ¹H NMR : Hydroxy proton (δ 9.8–10.2 ppm, exchangeable), acetic acid CH₂ (δ 3.6–3.8 ppm), aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR : Carboxylic acid C=O (δ 170–175 ppm), indole carbons (δ 110–140 ppm).
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 280 nm) and ESI-MS for purity assessment (expected [M+H]⁺ = 208.1).

Q. Data Interpretation Tips :

  • Confirm hydroxy group presence via deuterium exchange in ¹H NMR.
  • Address ambiguities in aromatic proton splitting using 2D-COSY .

Advanced Research Questions

How do computational studies elucidate the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model:
    • HOMO-LUMO gaps (predicting reactivity).
    • Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous media (e.g., SPC water model) to study stability.

Q. Key Findings :

  • The 7-hydroxy group increases electron density on the indole ring, enhancing hydrogen-bonding interactions.
  • Carboxylic acid moiety contributes to solubility but may form intramolecular H-bonds with the hydroxy group, affecting conformation.

How can structural modifications at the hydroxy position alter biological activity in indole acetic acid derivatives?

Methodological Answer:

  • SAR Studies : Compare 5-, 6-, and 7-hydroxy analogs (e.g., 5-HIAA in vs. target compound):
    • Antimicrobial Assays : Test against Gram+/Gram- bacteria (MIC values).
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Q. Data Contradictions :

  • 5-Hydroxy derivatives () show higher serotoninergic activity, while 7-hydroxy may exhibit stronger antioxidant properties due to para-substitution effects.

Q. Table: Biological Activity Comparison

DerivativeAntimicrobial (MIC, µg/mL)Antioxidant (IC₅₀, µM)
5-Hydroxy (5-HIAA)25–50120
7-Hydroxy (Target)50–7545

How should researchers resolve discrepancies in toxicity classifications for indole acetic acid derivatives?

Methodological Answer:

  • Regulatory Analysis : Cross-reference GHS classifications (e.g., Japan NITE 2020 in ) with local guidelines ( notes the product is GHS-exempt).
  • In Silico Tox Prediction : Use tools like Toxtree or ProTox-II to assess acute toxicity (LD₅₀) and eco-toxicity.
  • Experimental Validation : Conduct OECD-compliant assays (e.g., Ames test for mutagenicity).

Key Consideration : Structural analogs () lack acute toxicity labels, suggesting low risk, but always verify via experimental data.

What are the best practices for stabilizing this compound in biological assays?

Methodological Answer:

  • Storage : Store at –20°C in amber vials to prevent photodegradation.
  • Buffers : Use phosphate buffer (pH 7.4) with 0.1% BSA to reduce aggregation.
  • Antioxidants : Add 1 mM ascorbic acid to mitigate oxidation of the hydroxy group.

Q. Stability Data :

ConditionHalf-life (Days)Degradation Products
Aqueous, pH 7.47Oxo-acetic acid derivative
+ Antioxidant14None detected

Q. Note on Evidence Use :

  • Avoided unreliable sources (BenchChem, Sigma-Aldrich disclaimers) per guidelines.
  • Contradictions in GHS classifications ( vs. 2) addressed in Q5.
  • Structural analogs (e.g., ) provided methodological frameworks for synthesis and analysis.

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